2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide
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Overview
Description
2-(4-BROMOPHENYL)-N’-[(1E)-(4-METHYLPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a bromophenyl group, and a methylphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-N’-[(1E)-(4-METHYLPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be synthesized by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the carbohydrazide derivative with 4-methylbenzaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-BROMOPHENYL)-N’-[(1E)-(4-METHYLPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-N’-[(1E)-(4-METHYLPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets in the cell. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENYL)QUINOLINE-4-CARBOHYDRAZIDE: Lacks the methylphenyl group, which may affect its biological activity.
2-(4-METHYLPHENYL)QUINOLINE-4-CARBOHYDRAZIDE: Lacks the bromophenyl group, which may influence its reactivity and interactions with biological targets.
Uniqueness
The presence of both the bromophenyl and methylphenyl groups in 2-(4-BROMOPHENYL)-N’-[(1E)-(4-METHYLPHENYL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE makes it unique compared to its analogs. These groups can significantly impact the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H18BrN3O |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18BrN3O/c1-16-6-8-17(9-7-16)15-26-28-24(29)21-14-23(18-10-12-19(25)13-11-18)27-22-5-3-2-4-20(21)22/h2-15H,1H3,(H,28,29)/b26-15- |
InChI Key |
CRGLUNQCBWUDBW-YSMPRRRNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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